molecular formula C8H12O3 B1430486 2,8-Dioxaspiro[4.5]decan-1-one CAS No. 1690338-28-3

2,8-Dioxaspiro[4.5]decan-1-one

Cat. No.: B1430486
CAS No.: 1690338-28-3
M. Wt: 156.18 g/mol
InChI Key: APIPWCNIYUXQKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,8-Dioxaspiro[4.5]decan-1-one involves several steps. One method includes adding a compound into anhydrous tetrahydrofuran, cooling in an ice salt bath, slowly adding alkali under the protection of argon, and dropwise adding a compound .


Molecular Structure Analysis

The molecular formula of this compound is C8H12O3 . Its average mass is 156.179 Da and its monoisotopic mass is 156.078644 Da .


Physical and Chemical Properties Analysis

This compound is a white to beige crystalline powder or crystals . It has a melting point of 70-73 °C and is soluble in chloroform and methanol . It should be stored in a dark place, under inert atmosphere, at room temperature .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions of 2,8-Dioxaspiro[4.5]decan-1-one research are promising. Its derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors, suggesting potential applications in the treatment of inflammatory bowel disease .

Mechanism of Action

Mode of Action

The exact mode of action of 2,8-Dioxaspiro[4It is known that the compound has a bicyclic structure, which may allow it to interact with its targets in a unique manner .

Biochemical Pathways

The biochemical pathways affected by 2,8-Dioxaspiro[4It has been suggested that this compound can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin . These derivatives are involved in various biochemical pathways, including those related to mood regulation and sleep-wake cycles.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,8-Dioxaspiro[4The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Result of Action

The molecular and cellular effects of 2,8-Dioxaspiro[4The conversion of this compound into 5-alkoxytryptamine derivatives suggests that it may have effects on serotonin receptors and other targets related to these derivatives .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,8-Dioxaspiro[4Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Properties

IUPAC Name

2,8-dioxaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-8(3-6-11-7)1-4-10-5-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIPWCNIYUXQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690338-28-3
Record name 2,8-dioxaspiro[4.5]decan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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